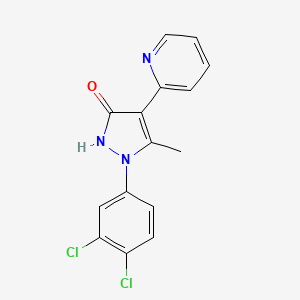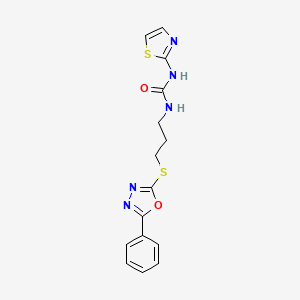![molecular formula C20H18FN3O3 B2714425 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 1904368-41-7](/img/structure/B2714425.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a fascinating chemical compound known for its unique structure and diverse applications. It belongs to a class of compounds characterized by the presence of an indole ring system linked to a carboxamide group and a fluorinated benzoxazepine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multiple steps:
Preparation of the benzoxazepine intermediate: This intermediate can be synthesized by the condensation of 2-aminobenzoic acid with ethyl fluoroacetate, followed by cyclization.
Formation of the indole intermediate: This can be synthesized by the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Final coupling: The benzoxazepine and indole intermediates are coupled via an ethyl linker in the presence of coupling reagents like EDCI and HOBt to form the final compound.
Industrial Production Methods
Industrial production of this compound might involve scalable batch or continuous flow processes, emphasizing high yield and purity. Process optimization involves controlling reaction parameters such as temperature, pH, and solvent selection.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes a variety of chemical reactions:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Various electrophilic and nucleophilic substitutions can occur on the aromatic rings and amide group.
Common Reagents and Conditions
Common reagents include:
Oxidants: Hydrogen peroxide, potassium permanganate.
Reductants: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl or aryl groups, typically introduced under catalytic conditions.
Major Products
The major products depend on the specific reaction conditions and reagents used, typically resulting in modified indole or benzoxazepine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceutical agents.
Biology and Medicine
It is used in the development of drugs due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry
The compound finds applications in the development of advanced materials and chemical sensors due to its unique electronic and optical properties.
Mechanism of Action
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide exerts its effects primarily through:
Molecular targets: It interacts with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)-1H-indole-5-carboxamide: Similar structure, different substituents.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Chloro instead of fluoro group.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Bromo substituent variant.
Uniqueness
Its unique combination of the fluorinated benzoxazepine and indole moiety endows it with distinct electronic properties, making it particularly valuable in research and industrial applications.
This compound is a true gem in the vast landscape of organic chemistry, with intriguing synthetic routes, versatile reactivity, and a broad range of applications. How do you see its potential being utilized next?
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDSKXWHZAZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)


![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
![N-[1-(4-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2714360.png)
![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)


